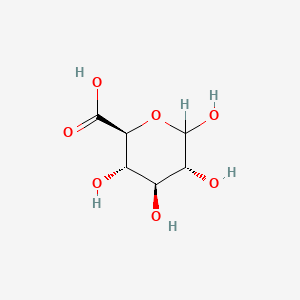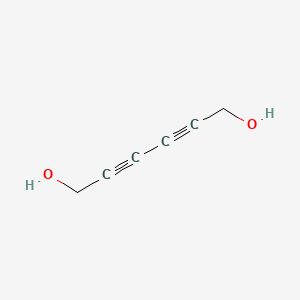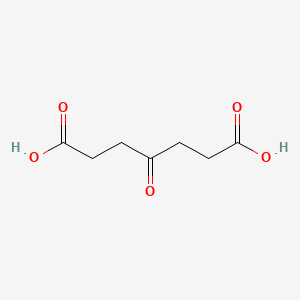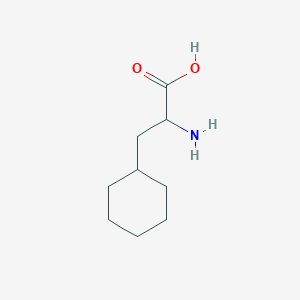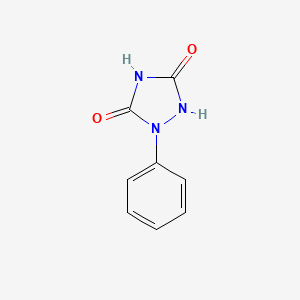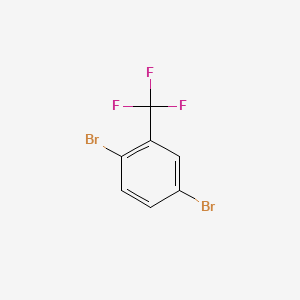
2,5-Dibromobenzotrifluoride
描述
2,5-Dibromobenzotrifluoride is an organic compound with the molecular formula C7H3Br2F3. It is a derivative of benzene, where two bromine atoms and one trifluoromethyl group are substituted at the 1, 4, and 2 positions, respectively. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
2,5-Dibromobenzotrifluoride can be synthesized through several methods. One common approach involves the bromination of 2-(trifluoromethyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
In industrial settings, the production of 1,4-dibromo-2-(trifluoromethyl)benzene often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
化学反应分析
Types of Reactions
2,5-Dibromobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atoms are replaced by nucleophiles such as amines or thiols.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates are used under basic conditions.
Suzuki-Miyaura Coupling: Boronic acids and palladium catalysts are employed under mild conditions, often in the presence of a base like potassium carbonate.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups.
Coupling Reactions: Biaryl compounds are the primary products, which are valuable intermediates in organic synthesis.
科学研究应用
2,5-Dibromobenzotrifluoride has several applications in scientific research:
Biology: Researchers use it to study the effects of halogenated aromatic compounds on biological systems.
Medicine: It serves as an intermediate in the development of drugs with potential therapeutic effects.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,4-dibromo-2-(trifluoromethyl)benzene involves its ability to undergo various chemical transformations. The bromine atoms and trifluoromethyl group influence the compound’s reactivity, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
相似化合物的比较
Similar Compounds
1,4-Dibromo-2,5-bis(trifluoromethyl)benzene: Similar structure but with an additional trifluoromethyl group at the 5 position.
2,5-Dibromobenzotrifluoride: Similar structure but with bromine atoms at the 2 and 5 positions.
4-Bromobenzotrifluoride: Contains only one bromine atom and one trifluoromethyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly valuable in applications requiring selective functionalization and coupling reactions .
属性
IUPAC Name |
1,4-dibromo-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2F3/c8-4-1-2-6(9)5(3-4)7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKFJAOCLPPQGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20227378 | |
| Record name | 1,4-Dibromo-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20227378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7657-09-2 | |
| Record name | 1,4-Dibromo-2-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7657-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dibromo-2-(trifluoromethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007657092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7657-09-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88275 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Dibromo-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20227378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dibromo-2-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-Dibromo-2-(trifluoromethyl)benzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W6VZ4P352 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,4-Dibromo-2-(trifluoromethyl)benzene interesting for Sonogashira coupling reactions?
A1: 1,4-Dibromo-2-(trifluoromethyl)benzene is a versatile reagent for synthesizing diverse alkynyl(trifluoromethyl)benzenes due to its ability to undergo site-selective Sonogashira reactions. [, ] This selectivity allows for the controlled introduction of alkynyl substituents at specific positions on the benzene ring, leading to the synthesis of mono- and disubstituted derivatives. []
Q2: What is the influence of the trifluoromethyl group on the reactivity of 1,4-Dibromo-2-(trifluoromethyl)benzene in Sonogashira reactions?
A2: The presence of the electron-withdrawing trifluoromethyl group at the 2-position significantly influences the reactivity of the bromine atoms in Sonogashira couplings. Research has demonstrated a preference for coupling at the bromine atom in the 4-position, leaving the bromine at the 1-position intact. [, ] This site-selectivity is attributed to the electronic effects exerted by the trifluoromethyl group. []
Q3: How does the structure of the synthesized alkynyl(trifluoromethyl)benzenes relate to their liquid crystalline properties?
A3: Studies have shown that the length and type of substituents on the alkyne group significantly influence the liquid crystalline behavior of the resulting dialkynyl-substituted (trifluoromethyl)benzenes. [] The formation and stability of the liquid crystalline phase, often nematic, are directly related to the molecular shape and interactions influenced by these substituents. Computational chemistry, particularly DFT calculations, has been instrumental in understanding these relationships and predicting the properties of novel derivatives. []
Q4: Beyond liquid crystals, are there other applications for the synthesized alkynyl(trifluoromethyl)benzenes?
A4: The presence of the trifluoromethyl group and the alkyne functionality in the synthesized compounds opens avenues for interesting photophysical properties. Researchers have investigated the absorption and fluorescence characteristics of these molecules. The impact of electron-donating and electron-withdrawing groups on the alkyne substituent has been studied, revealing their influence on the electronic transitions within the molecules. [] This understanding is valuable for potential applications in materials science, particularly in the development of new fluorescent probes and optoelectronic materials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



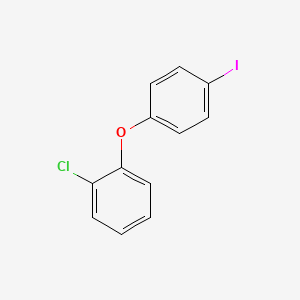
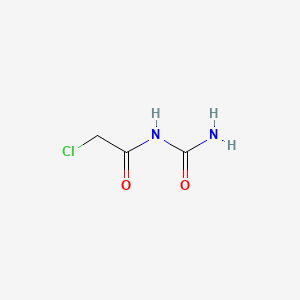
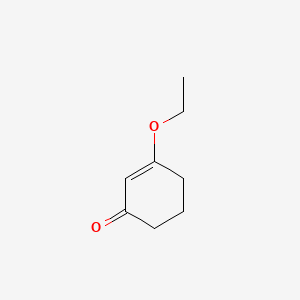

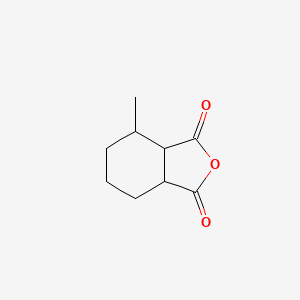
![4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1360019.png)
